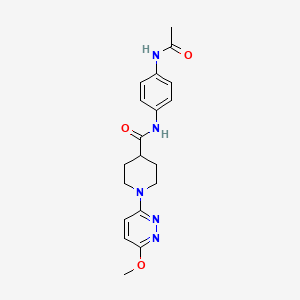
N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide, with the molecular formula C19H23N5O3 and a molecular weight of approximately 369.42 g/mol, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a piperidine ring substituted with an acetamidophenyl group and a methoxypyridazin moiety. Its structural complexity suggests multiple points of interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, potentially including enzymes and receptors involved in signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases, which are crucial for cellular signaling and metabolism.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
In Vitro Studies
- Enzyme Inhibition : A study focused on the inhibition of PDHK by similar compounds indicated that modifications to the piperidine structure could enhance inhibitory activity . This suggests that this compound might also exhibit similar properties.
- Antiproliferative Activity : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent .
- Mechanistic Insights : The interaction with specific kinases involved in metabolic pathways suggests that this compound could modulate energy metabolism in cells, potentially leading to reduced proliferation in cancerous cells .
Case Studies
A notable case study involved the synthesis and evaluation of related piperidine derivatives, where modifications led to enhanced biological activity. These derivatives were assessed for their ability to inhibit cancer cell growth and showed promising results in preclinical models .
Propriétés
Formule moléculaire |
C19H23N5O3 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H23N5O3/c1-13(25)20-15-3-5-16(6-4-15)21-19(26)14-9-11-24(12-10-14)17-7-8-18(27-2)23-22-17/h3-8,14H,9-12H2,1-2H3,(H,20,25)(H,21,26) |
Clé InChI |
XQRRFKOWEVYTJO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















